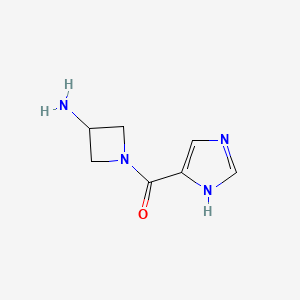
(3-氨基氮杂环丁烷-1-基)(1H-咪唑-5-基)甲酮
描述
(3-aminoazetidin-1-yl)(1H-imidazol-5-yl)methanone is a useful research compound. Its molecular formula is C7H10N4O and its molecular weight is 166.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-aminoazetidin-1-yl)(1H-imidazol-5-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-aminoazetidin-1-yl)(1H-imidazol-5-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗肿瘤活性
咪唑结构的化合物,如 AT9283 中使用的化合物,已被证明可以有效抑制 Aurora A 和 B 激酶,从而阻止各种肿瘤模型中的肿瘤生长 .
OLED 发射器
由相关结构单元合成的咪唑型铱 (Ir) 三重态发射器,在 OLED 技术中用作蓝色磷光发射器。 它们通过与铱金属中心配位形成铱有机金属配合物 .
抗菌潜力
咪唑类化合物因其对各种细菌(如金黄色葡萄球菌、枯草芽孢杆菌和大肠杆菌)的抗菌潜力而被合成,并使用试管稀释法等方法进行测定。 coli, using methods like the tube dilution method for determination .
中枢神经系统活性
与咪唑无关的化合物,如 4-(3-氮杂环丁烷-1-基)嘧啶-2-胺,已被确定为具有潜在中枢神经系统活性的部分 H3R 激动剂,这可能表明您的化合物具有类似的应用 .
金属有机框架 (MOFs)
MOF 的结构多样性和可控孔隙率使其在工业和科学研究中都具有吸引力。 具有咪唑结构的化合物已被用于获得具有各种潜在应用的新型 MOF .
生物活性
The compound (3-aminoazetidin-1-yl)(1H-imidazol-5-yl)methanone has drawn considerable attention in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of an azetidine ring, an imidazole ring, and a methanone group. Its IUPAC name reflects its complex structure, which is conducive to various biological interactions. The molecular formula is , and it has a molecular weight of approximately 196.22 g/mol.
The biological activity of (3-aminoazetidin-1-yl)(1H-imidazol-5-yl)methanone is primarily attributed to its interactions with various biological macromolecules, such as enzymes and receptors. The compound may act as an inhibitor or modulator of specific pathways involved in disease processes.
Potential Targets
- Enzymatic Inhibition : The compound may inhibit enzymes related to cancer progression or neurodegenerative diseases.
- Receptor Modulation : It has been studied for its potential as a histamine receptor ligand, which could implicate it in neurological and inflammatory responses.
Anticancer Properties
Recent studies have indicated that derivatives of imidazole-containing compounds exhibit significant anticancer activity. For instance, (3-aminoazetidin-1-yl)(1H-imidazol-5-yl)methanone has shown promise in inhibiting tubulin polymerization, which is crucial for cancer cell division. In vitro assays demonstrated IC50 values in the micromolar range, indicating moderate potency against various cancer cell lines .
Neuroprotective Effects
The compound's interaction with histamine receptors suggests its potential role in neuroprotection. Research indicates that modulation of these receptors can influence neuroinflammatory processes and may provide therapeutic benefits in conditions like Alzheimer's disease .
Case Studies and Research Findings
Table 1: Summary of Biological Activities
Synthesis and Optimization
The synthesis of (3-aminoazetidin-1-yl)(1H-imidazol-5-yl)methanone typically involves multiple steps, including:
- Formation of the azetidine ring.
- Introduction of the imidazole moiety.
- Functionalization to achieve the methanone group.
Recent advancements in synthetic methodologies have improved the yield and purity of this compound, enabling more extensive biological testing .
属性
IUPAC Name |
(3-aminoazetidin-1-yl)-(1H-imidazol-5-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O/c8-5-2-11(3-5)7(12)6-1-9-4-10-6/h1,4-5H,2-3,8H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFMKUOUGPLAFMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CN=CN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















